molecular formula C8H4BrFO2 B12837399 3-Bromo-7-fluorophthalide

3-Bromo-7-fluorophthalide

Cat. No.: B12837399
M. Wt: 231.02 g/mol
InChI Key: SMYYICYHWPBHAN-UHFFFAOYSA-N
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Description

3-Bromo-7-fluorophthalide is a chemical compound with the molecular formula C8H4BrFO2 and a molecular weight of 231.02 g/mol It is a derivative of phthalide, characterized by the presence of bromine and fluorine atoms at the 3 and 7 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-fluorophthalide typically involves the bromination and fluorination of phthalide derivatives. One common method includes the bromination of 7-fluorophthalide using bromonium ion intermediates under acidic conditions at elevated temperatures . This method is considered environmentally friendly and efficient.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and controlled reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is often emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluorophthalide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phthalides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-7-fluorophthalide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-7-fluorophthalide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-7-fluorophthalide is unique due to its specific substitution pattern on the phthalide ring, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-bromo-7-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-7-4-2-1-3-5(10)6(4)8(11)12-7/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYYICYHWPBHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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